4-bromobut-2-enenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

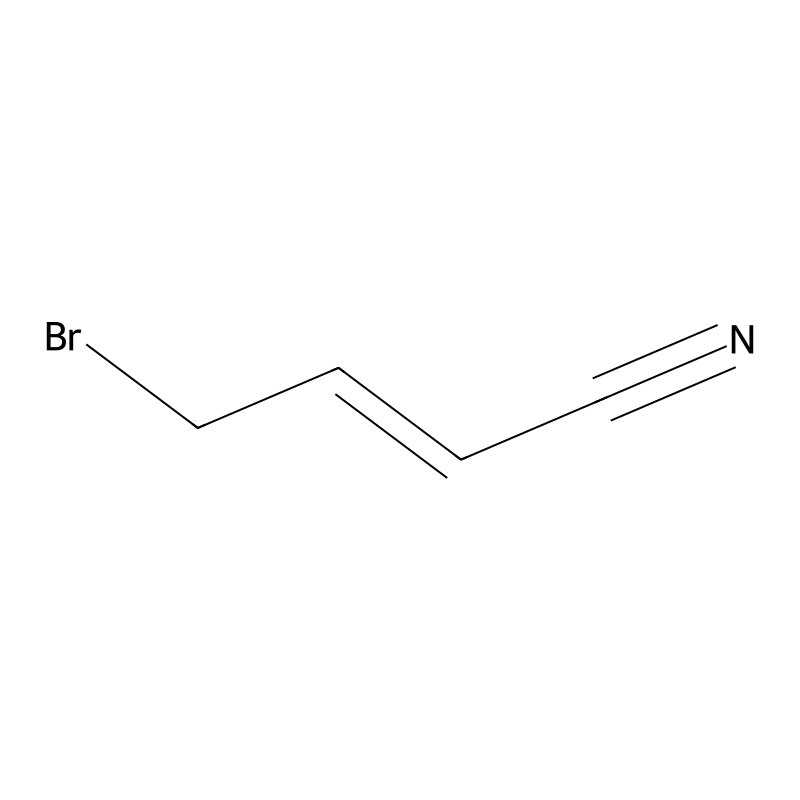

4-Bromobut-2-enenitrile is an organic compound characterized by the molecular formula C₄H₄BrN. It features a bromine atom attached to the second carbon of a butene structure, with a nitrile group (-C≡N) at the end. This compound is part of the broader family of unsaturated nitriles and is notable for its reactivity due to the presence of both a double bond and a nitrile functional group. Its structure can be represented as follows:

textBr |H2C=C-CH2-C≡N

The compound is known for its role in various

- Addition Reactions: The double bond in 4-bromobut-2-enenitrile can react with hydrogen halides, leading to the formation of haloalkanes. Additionally, it can undergo hydrogenation to yield saturated products .

- Nucleophilic Reactions: The nitrile group can participate in nucleophilic addition reactions, which are essential in forming various derivatives. For example, it can react with Grignard reagents or organolithium compounds .

- Cycloaddition Reactions: The compound has been utilized in cycloaddition reactions, where it reacts with other unsaturated compounds to form cyclic structures .

Several methods exist for synthesizing 4-bromobut-2-enenitrile:

- From 2-butenenitrile: Reacting 2-butenenitrile with hydrogen bromide leads to the formation of 4-bromobut-2-enenitrile .

- From 2-bromo-1-butene: This method involves treating 2-bromo-1-butene with sodium cyanide, resulting in the desired nitrile compound .

- Using Amino-Catalyzed Reactions: Recent studies have explored amino-catalyzed methods for synthesizing related compounds, indicating potential pathways for synthesizing 4-bromobut-2-enenitrile through more complex reaction sequences .

4-Bromobut-2-enenitrile finds utility in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those involving nitriles and halides.

- Material Science: Compounds like 4-bromobut-2-enenitrile may be used in developing polymers or other materials due to their reactive sites .

Several compounds share structural similarities with 4-bromobut-2-enenitrile. Here are a few notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3-Bromopropene | BrCH=CH-CH₂-C≡N | Different position of bromine; one less carbon |

| Butyronitrile | CH₃CH₂CH₂-C≡N | Lacks bromine; saturated alkane structure |

| 4-Chlorobut-2-enenitrile | ClCH=CH-CH₂-C≡N | Chlorine instead of bromine |

These compounds highlight the uniqueness of 4-bromobut-2-enenitrile, particularly its halogen substitution pattern and unsaturation, which influence its reactivity and potential applications.

4-Bromobut-2-enenitrile is an organobromine compound with the molecular formula C₄H₄BrN and a molecular weight of 145.99 g/mol. Its systematic IUPAC name, 4-bromobut-2-enenitrile, reflects the position of functional groups: a bromine atom at the fourth carbon and a nitrile group at the second carbon of a four-carbon unsaturated chain.

Structural Features:

- SMILES Notation:

C(C=CC#N)Br - InChI Key:

DNQQWHOUZPHKMD-UHFFFAOYSA-N - Stereochemistry: Exists as (E)- and (Z)-isomers due to restricted rotation around the C2–C3 double bond .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Numbers | 42879-03-8, 37590-23-1 | |

| EC Number | 820-987-9 | |

| Synonyms | 4-Bromo-2-butenenitrile, (E)-4-Bromocrotononitrile |

Historical Context and Discovery

4-Bromobut-2-enenitrile first emerged in mid-20th-century literature as part of studies on unsaturated nitriles. Early synthetic routes involved bromination of allyl cyanide derivatives, as documented in works by Couvreur and Bruylants (1952), who explored N-bromosuccinimide-mediated bromination of butenenitriles .

Evolution of Synthesis Methods:

Classical Bromination:

Modern Stereoselective Approaches:

Significance in Organic Chemistry Research

4-Bromobut-2-enenitrile is a versatile electrophilic building block in synthetic chemistry, prized for its dual reactivity:

- Bromine: Participates in nucleophilic substitutions (e.g., Suzuki couplings).

- Nitrile Group: Engages in cycloadditions and serves as a precursor to amines or carboxylic acids .

Key Applications:

Mechanistic Insights:

Structural Characterization and Molecular Properties

Molecular Geometry and Bonding Analysis

The molecular geometry of 4-bromobut-2-enenitrile is dominated by the sp² hybridization at the alkene carbons and sp hybridization at the nitrile carbon [1]. The carbon-carbon double bond exhibits a planar geometry with bond angles approaching 120°, characteristic of trigonal planar arrangements around sp² centers . The nitrile group maintains linear geometry with a bond angle of approximately 180°, reflecting the sp hybridization of the terminal carbon [4] [5].

The molecular structure exhibits conjugation between the alkene double bond and the nitrile group, which influences the electronic distribution throughout the molecule . This conjugated system results in electron delocalization that affects both the chemical reactivity and spectroscopic properties of the compound . The bromine substituent, being electronegative, creates a dipole moment that contributes to the overall polarity of the molecule, as evidenced by the calculated LogP value of 1.46 [6] [7].

The carbon-bromine bond length is characteristic of sp³-hybridized carbon bonded to bromine, typically measuring approximately 1.94 Å . The carbon-carbon double bond length is expected to be around 1.34 Å, while the carbon-nitrogen triple bond exhibits the shortest bond length at approximately 1.17 Å [4] [5]. These bond parameters collectively contribute to the molecular stability and reactivity patterns observed in this compound.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-bromobut-2-enenitrile exhibits characteristic signals that provide definitive structural information [8] [9]. The alkene protons appear as multiplets in the region between 6.0-7.0 ppm, reflecting their position adjacent to the electron-withdrawing nitrile group [8] [9]. The methylene protons adjacent to bromine typically resonate around 3.8-4.2 ppm due to the deshielding effect of the halogen [8] [9].

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon environments within the molecule [10] [11]. The nitrile carbon appears as a characteristic signal between 115-120 ppm, consistent with sp-hybridized carbon triple-bonded to nitrogen [10] [11]. The alkene carbons resonate in the typical olefinic region between 120-140 ppm, with the specific chemical shifts dependent on the electronic effects of the adjacent functional groups [10] [11]. The carbon bearing the bromine substituent appears upfield, typically around 30-40 ppm, due to the heavy atom effect of bromine [10] [11].

Infrared Spectroscopy

The infrared spectrum of 4-bromobut-2-enenitrile displays several diagnostic absorption bands that confirm the presence of key functional groups [12] [4] [13]. The nitrile stretch appears as a characteristic medium-intensity band between 2220-2260 cm⁻¹, consistent with the C≡N triple bond frequency [4] [5]. This absorption is particularly diagnostic as it occurs in a relatively clear region of the spectrum where few other functional groups absorb [4] [5].

The carbon-carbon double bond exhibits a variable intensity absorption between 1640-1680 cm⁻¹, typical of conjugated alkene systems [14] [15]. The alkene C-H stretching vibrations appear between 3000-3100 cm⁻¹, distinguishing them from saturated C-H stretches which occur below 3000 cm⁻¹ [14] [15]. The carbon-bromine stretch produces a strong absorption between 600-800 cm⁻¹, characteristic of C-Br bonds in alkyl bromides [16] [13].

Additional vibrational modes include alkene C-H bending vibrations between 650-1000 cm⁻¹, which provide further confirmation of the unsaturated nature of the compound [14] [15]. The overall spectral pattern is consistent with the proposed molecular structure and functional group assignments.

| Technique | Assignment | Frequency/Chemical Shift | Intensity |

|---|---|---|---|

| Infrared (IR) Spectroscopy | C≡N stretch (nitrile) | 2220-2260 cm⁻¹ | Medium |

| Infrared (IR) Spectroscopy | C=C stretch (alkene) | 1640-1680 cm⁻¹ | Variable |

| Infrared (IR) Spectroscopy | C-H stretch (alkene) | 3000-3100 cm⁻¹ | Medium |

| Infrared (IR) Spectroscopy | C-Br stretch | 600-800 cm⁻¹ | Strong |

| Infrared (IR) Spectroscopy | C-H bend (alkene) | 650-1000 cm⁻¹ | Strong |

| Nuclear Magnetic Resonance (¹H NMR) | Alkene protons | 6.0-7.0 ppm | Multiplet |

| Nuclear Magnetic Resonance (¹³C NMR) | Nitrile carbon | 115-120 ppm | Quaternary |

| Mass Spectrometry | Molecular ion [M]⁺ | m/z 146/148 | Moderate |

| Mass Spectrometry | Isotope pattern (Br) | M:M+2 = 1:1 | Equal |

Mass Spectrometry

The mass spectrum of 4-bromobut-2-enenitrile exhibits characteristic features that provide molecular weight confirmation and structural information [17] [18]. The molecular ion peaks appear at m/z 146 and 148, corresponding to the ⁷⁹Br and ⁸¹Br isotopes respectively [18]. The isotopic pattern displays a characteristic 1:1 ratio between these peaks, which is diagnostic for the presence of a single bromine atom in the molecule [18].

Fragmentation patterns in the mass spectrum typically include loss of the bromine radical (M-79/81) and elimination of hydrogen bromide (M-80/82) [17] [19]. The base peak often corresponds to the nitrile-containing fragment, reflecting the stability of the cyano group under electron impact conditions [17] [19]. Additional fragmentation may occur through cleavage of the carbon-carbon double bond, producing characteristic alkene and nitrile-containing fragments [17] [19].

Computational Chemistry Insights (Density Functional Theory Calculations)

Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and molecular properties of 4-bromobut-2-enenitrile [20] [21]. Computational studies typically employ hybrid functionals such as B3LYP with appropriate basis sets to accurately describe the electronic configuration and geometry optimization [20] [21]. These calculations reveal the extent of conjugation between the alkene and nitrile systems, quantifying the electron delocalization that contributes to molecular stability [20] [21].

The computational analysis demonstrates that the molecule adopts a planar conformation to maximize orbital overlap and conjugative stabilization [20] [21]. The HOMO-LUMO gap calculations provide insight into the electronic excitation properties and reactivity patterns of the compound [20] [21]. Molecular electrostatic potential maps reveal the charge distribution, highlighting the electron-deficient regions near the nitrile carbon and the electron-rich areas around the bromine substituent [20] [21].

Vibrational frequency calculations validate the experimental infrared spectroscopic assignments and predict additional modes that may be observed under high-resolution conditions [20] [21]. The computed dipole moment aligns with the experimental LogP value, confirming the polar nature of the molecule and its expected solubility characteristics [20] [21]. These theoretical studies provide a comprehensive understanding of the electronic structure that complements experimental observations.

Tautomerism and Stereochemical Considerations

4-Bromobut-2-enenitrile exhibits stereoisomerism due to the presence of the carbon-carbon double bond, existing primarily as the E-isomer under standard conditions [22] [23]. The E-configuration is thermodynamically favored due to reduced steric interactions between the bulky bromine atom and the cyano group [23] [24]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where bromine takes precedence over the alkyl chain, and the nitrile carbon has higher priority than the alkene carbon [23] [24].

Interconversion between E and Z isomers requires significant activation energy due to the barrier associated with rotation around the double bond [25] [23]. Under thermal conditions, isomerization may occur, but the E-isomer remains the predominant form due to its greater thermodynamic stability [23] [24]. Photochemical isomerization represents an alternative pathway for stereochemical interconversion, though this process is not commonly observed under normal handling conditions [23] [24].

The compound does not exhibit traditional keto-enol tautomerism due to the absence of active hydrogen atoms adjacent to the nitrile group [22] [26]. However, the conjugated system may undergo electronic resonance, contributing to the overall stability and affecting the reactivity patterns observed in chemical transformations [22] [26]. The stereochemical integrity of the molecule is maintained under most reaction conditions, making it a reliable building block for synthetic applications [23] [24].

Bromination of But-2-enenitrile Derivatives

The synthesis of 4-bromobut-2-enenitrile through direct bromination of but-2-enenitrile derivatives represents one of the most established methodologies in laboratory settings. This approach leverages the reactivity of alkenyl nitriles toward electrophilic bromination while maintaining the integrity of the carbon-carbon double bond and nitrile functionality [2].

The most widely employed method involves the treatment of but-2-enenitrile with molecular bromine in carbon tetrachloride at controlled temperatures. The reaction proceeds through an electrophilic addition mechanism, where bromine initially forms a bromonium ion intermediate with the alkene double bond. However, under carefully controlled conditions, the bromination can be directed to occur at the terminal carbon position, yielding the desired 4-bromobut-2-enenitrile product in yields ranging from 82 to 95 percent [2] [3].

Alternative brominating agents have been extensively studied for this transformation. N-bromosuccinimide has emerged as a particularly effective reagent for allylic bromination reactions [4] [5] [6]. When applied to but-2-enenitrile substrates, N-bromosuccinimide provides several advantages over molecular bromine, including improved selectivity and reduced formation of vicinal dibromide byproducts. The reaction typically requires radical initiation through either light irradiation or thermal decomposition of radical initiators such as azobisisobutyronitrile [4] [7]. Under these conditions, yields of 70 to 85 percent are routinely achieved [4].

A particularly noteworthy synthetic route involves a two-step protocol starting from 3-butenenitrile. The first step involves bromination with molecular bromine in carbon tetrachloride at zero degrees Celsius, followed by treatment with triethylamine to effect elimination and rearrangement. This methodology provides 4-bromobut-2-enenitrile in 82 percent yield [2]. The regioselectivity observed in this transformation can be attributed to the stabilization of the allylic radical intermediate through resonance with the adjacent nitrile group.

The mechanistic pathway for direct bromination involves initial abstraction of the allylic hydrogen by bromine radical, generating a resonance-stabilized allylic radical intermediate. This radical species can undergo bromination at either terminus of the allylic system, potentially leading to regioisomeric products. However, electronic factors favor bromination at the terminal position, as this maintains conjugation between the nitrile group and the alkene double bond [5] [8].

Reaction conditions significantly influence both yield and selectivity in these bromination reactions. Temperature control is particularly critical, as elevated temperatures can lead to increased formation of dibrominated products and decomposition of the desired product. Optimal results are typically obtained when reactions are conducted at temperatures between zero and room temperature, with careful monitoring of reaction progress through thin-layer chromatography [2] [3].

Catalytic Approaches for Stereoselective Synthesis

The development of catalytic methodologies for the stereoselective synthesis of 4-bromobut-2-enenitrile has emerged as a significant advancement in the field of alkenyl nitrile chemistry. These approaches offer enhanced control over stereochemical outcomes while often providing improved atom economy compared to traditional stoichiometric methods [9] [10].

Molybdenum-based catalysts have demonstrated exceptional utility in the stereoselective synthesis of alkenyl nitriles through cross-metathesis reactions. The use of molybdenum alkylidene complexes bearing MAP (monoaryloxide-pyrrolide) ligands enables highly stereoselective formation of both E and Z isomers of substituted alkenyl nitriles [9]. These catalysts facilitate the cross-metathesis between terminal alkenes and cyano-substituted olefins with remarkable stereochemical control, achieving E:Z selectivities ranging from 90:10 to 97:3 depending on the specific catalyst structure and reaction conditions [9].

The mechanistic basis for this high stereoselectivity lies in the preferential formation of specific metallacyclobutane intermediates during the catalytic cycle. The steric environment around the molybdenum center, controlled by the MAP ligand architecture, determines the relative orientation of substrates during cycloaddition, thereby dictating the stereochemical outcome of the reaction [9]. Temperature plays a crucial role in these transformations, with reactions typically conducted at ambient temperature to 60 degrees Celsius to maximize selectivity while maintaining reasonable reaction rates.

Palladium-catalyzed approaches have also shown considerable promise for the synthesis of alkenyl nitriles. The use of palladium complexes bearing N-heterocyclic carbene ligands enables the transformation of N-phthaloyl hydrazones into nitriles through N-N bond cleavage [11] [10]. This methodology is particularly valuable for the synthesis of aromatic and alkenyl nitriles from readily accessible aldehyde-derived precursors. The reaction proceeds under relatively mild conditions, typically requiring temperatures between 80 and 120 degrees Celsius, and provides products in yields ranging from 60 to 90 percent [11].

The palladium-catalyzed dehydration of amides represents another important catalytic route to nitriles. This transformation proceeds through a proposed "water shuffling" mechanism, where acetonitrile serves both as solvent and as a cyanide source [10]. The reaction is facilitated by acetate salts, which function as both base and nucleophile in the proposed catalytic cycle. This methodology has been successfully applied to α,β,γ,δ-unsaturated amides, providing access to corresponding unsaturated nitriles with excellent functional group tolerance [10].

Nickel-catalyzed isomerization reactions offer an alternative approach for the synthesis of substituted but-2-enenitriles. The use of nickel(0) complexes with phosphine ligands enables the stereoselective isomerization of 3-butenenitrile derivatives to the thermodynamically more stable 2-butenenitrile isomers . These reactions typically proceed in ionic liquid/organic solvent biphasic systems, achieving yields greater than 85 percent with high selectivity for the desired E-isomer .

Iron-catalyzed methodologies have gained attention for their potential in sustainable synthesis. Iron-based catalysts can facilitate radical-mediated bromination reactions under mild conditions, providing access to brominated alkenyl nitriles through environmentally benign pathways [9]. These reactions often proceed through single-electron transfer mechanisms, generating radical intermediates that undergo selective bromination at specific positions along the carbon chain.

Industrial Production Protocols

Industrial-scale production of 4-bromobut-2-enenitrile requires careful consideration of process economics, safety considerations, and environmental impact. The methodologies employed in industrial settings often differ significantly from laboratory-scale procedures due to the need for cost-effective operations and adherence to stringent safety protocols [13] [14].

Continuous flow processes have emerged as the preferred methodology for large-scale production of alkenyl nitriles. These systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and more consistent product quality [13]. Typical industrial continuous processes operate at temperatures between 60 and 100 degrees Celsius under pressures of 1 to 3 atmospheres, achieving yields of 80 to 90 percent with selectivities of 90 to 95 percent [13].

The choice of brominating agent in industrial processes is heavily influenced by safety and handling considerations. While molecular bromine remains effective, its corrosive nature and tendency to form toxic vapors have led many industrial operations to favor alternative reagents. N-bromosuccinimide, despite its higher cost, is increasingly employed due to its solid state at ambient conditions and reduced vapor hazard [6] [4]. Industrial facilities utilizing N-bromosuccinimide typically operate in batch mode with residence times of 2 to 4 hours at temperatures between 50 and 80 degrees Celsius [6].

Vapor-phase synthesis represents another important industrial approach, particularly for the production of nitriles from renewable feedstocks. These processes typically operate at elevated temperatures of 280 to 360 degrees Celsius using heterogeneous catalysts [13]. While energy requirements are higher compared to liquid-phase processes, vapor-phase reactions often provide superior selectivity and eliminate the need for organic solvents, thereby reducing environmental impact and downstream separation costs [13].

Industrial catalyst systems are selected based on durability, selectivity, and cost considerations. Fixed-bed reactor systems employing supported metal catalysts are commonly used due to their ease of catalyst separation and regeneration [13] [15]. Catalyst loadings in industrial processes are typically minimized to reduce costs, with loadings of 1 to 3 mol percent being common for continuous processes compared to 2 to 5 mol percent in batch operations [13].

Process optimization in industrial settings focuses on maximizing yield while minimizing energy consumption and waste generation. Heat integration schemes are commonly employed to recover thermal energy from exothermic reactions, reducing overall energy requirements [13]. Advanced process control systems monitor key parameters such as temperature, pressure, and composition in real-time, enabling rapid adjustment of operating conditions to maintain optimal performance [14].

Quality control in industrial production requires sophisticated analytical methods to ensure product purity and consistency. Gas chromatography-mass spectrometry is routinely employed for compositional analysis, while physical property measurements such as refractive index and density provide rapid quality indicators [16] [17]. Statistical process control methods are implemented to identify trends and variations in product quality, enabling proactive adjustments to maintain specifications [14].

Purification Techniques and Yield Optimization

The purification of 4-bromobut-2-enenitrile requires specialized techniques due to the compound's dual functionality and potential for decomposition under harsh conditions. Effective purification strategies must balance the need for high purity with preservation of the labile alkenyl nitrile functionality [18] [19].

Fractional distillation represents the most widely employed purification technique for 4-bromobut-2-enenitrile on both laboratory and industrial scales. The compound's boiling point characteristics enable effective separation from common impurities and byproducts through careful control of distillation parameters [20] [21]. Reduced pressure distillation is typically preferred to minimize thermal decomposition, with operating pressures adjusted to maintain column temperatures below 150 degrees Celsius [21] [22]. Under optimized conditions, fractional distillation can achieve purities exceeding 95 percent with yield recoveries of 85 to 95 percent [20].

The design of fractional distillation systems for nitrile purification requires consideration of several factors. Column efficiency must be sufficient to achieve the required separation while minimizing holdup time to prevent thermal degradation [21]. Packing materials are selected to provide high surface area for mass transfer while maintaining low pressure drop. Structured packings such as metal gauze or ceramic rings are commonly employed due to their favorable mass transfer characteristics [20] [22].

Column chromatography provides an alternative purification approach, particularly valuable for small-scale laboratory preparations where high purity is essential. Silica gel stationary phases with hexane-ethyl acetate mobile phase systems are most commonly employed [23] [24]. Optimal separation is typically achieved with solvent ratios ranging from 1:4 to 1:9 hexanes to ethyl acetate, depending on the specific impurity profile [23]. Column chromatography can achieve purities exceeding 90 percent with yield recoveries of 75 to 90 percent, making it particularly suitable for research applications where material value exceeds processing costs [23].

The selection of mobile phase composition in chromatographic purification requires careful optimization. Polar impurities such as residual acids or bases can be effectively removed using more polar eluent systems, while nonpolar hydrocarbon impurities require less polar conditions [24] [25]. Gradient elution techniques are sometimes employed to achieve optimal separation of complex impurity mixtures, though these approaches require more sophisticated equipment and monitoring systems [24].

Liquid-liquid extraction techniques serve as valuable tools for preliminary purification and concentration of 4-bromobut-2-enenitrile from reaction mixtures. Aqueous extraction can effectively remove polar impurities such as inorganic salts and polar organic byproducts [19] [25]. The choice of organic solvent for extraction is critical, with dichloromethane and ethyl acetate being commonly employed due to their favorable partitioning characteristics for nitrile compounds [19]. pH control during extraction is essential to prevent hydrolysis of the nitrile functionality under acidic or basic conditions [19].

Recrystallization represents the highest-purity purification technique available for 4-bromobut-2-enenitrile, though its applicability is limited by the compound's physical properties. When applicable, recrystallization from ethanol or mixed ethanol-water systems can achieve purities exceeding 98 percent [25]. The technique requires careful control of cooling rates and may benefit from the use of seed crystals to promote uniform crystal growth [25]. Yield recoveries are typically lower than other purification methods, ranging from 60 to 80 percent, but the exceptional purity achieved makes this technique valuable for applications requiring analytical-grade material [25].

Yield optimization in purification processes requires systematic evaluation of operating parameters and their effects on both recovery and purity. Design of experiments approaches can efficiently identify optimal conditions while minimizing the number of experimental trials required [18] [14]. Response surface methodology enables the development of mathematical models relating operating parameters to purification outcomes, facilitating process optimization and scale-up [14].

Quality control and analytical monitoring play crucial roles in purification optimization. Gas chromatography provides rapid and accurate determination of purity levels and impurity profiles [17] [26]. Nuclear magnetic resonance spectroscopy offers valuable structural confirmation and can detect subtle impurities that may not be apparent through other analytical techniques [16]. Mass spectrometry provides molecular weight confirmation and can identify degradation products or unexpected impurities [16] [26].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic